2-((2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)thio)acetamide

Catalog No.
S11873812
CAS No.
M.F
C17H12F2N2O4S2
M. Wt
410.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl...

Product Name

2-((2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)thio)acetamide

IUPAC Name

2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide

Molecular Formula

C17H12F2N2O4S2

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C17H12F2N2O4S2/c18-11-3-1-10(2-4-11)15-21-16(17(25-15)26-9-14(20)22)27(23,24)13-7-5-12(19)6-8-13/h1-8H,9H2,(H2,20,22)

InChI Key

MWULSACGQQWICC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(O2)SCC(=O)N)S(=O)(=O)C3=CC=C(C=C3)F)F

The compound 2-((2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)thio)acetamide is a complex organic molecule featuring a sulfonamide group, an oxazole ring, and a thioacetamide moiety. The presence of fluorine substituents on the phenyl rings enhances its biological activity and lipophilicity. This compound can be categorized under organofluorine compounds due to the incorporation of fluorine atoms, which are known to influence the pharmacological properties of organic molecules significantly .

The chemical reactivity of this compound can be attributed to its functional groups. The oxazole ring can participate in nucleophilic substitution reactions, while the sulfonamide group can undergo hydrolysis or react with nucleophiles. Additionally, the thioacetamide moiety may engage in various reactions such as acylation and thiol-related transformations. Specific reactions include:

  • Nucleophilic substitution: The oxazole nitrogen can act as a nucleophile.
  • Hydrolysis: The sulfonamide bond may hydrolyze under acidic or basic conditions.
  • Thioether formation: The thio group can react with electrophiles to form thioethers.

Compounds similar to 2-((2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)thio)acetamide have been investigated for their potential pharmacological effects. The presence of the oxazole and sulfonamide groups suggests possible anti-inflammatory and antimicrobial activities. Research indicates that substituted oxazoles can exhibit significant activity against various biological targets, including enzymes involved in inflammatory pathways .

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the oxazole ring: This may involve cyclization reactions from appropriate precursors.
  • Sulfonamide formation: The introduction of the sulfonamide group can be achieved through reaction with sulfonyl chlorides.
  • Thioacetylation: The final step may involve the introduction of the thioacetamide group through acylation reactions.

A proposed synthetic route could start from 4-fluorophenyl derivatives, leading through intermediate compounds to yield the target molecule.

This compound's unique structure makes it a candidate for various applications, particularly in medicinal chemistry. Potential applications include:

  • Pharmaceutical development: As a lead compound for developing anti-inflammatory or antimicrobial agents.
  • Chemical probes: For studying biological pathways involving sulfur-containing compounds.

Several compounds share structural similarities with 2-((2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)thio)acetamide, including:

  • 4-(2-Methoxy-4-phenyl-1,3-oxazol-5-yl)benzenesulfonamide
    • Features an oxazole and sulfonamide but lacks fluorine substituents.
  • 4-(4-Fluorophenyl)-2-sulfanylidene-3H-1,3-oxazol-5-yl)benzenesulfonamide
    • Similar oxazole structure but with different substituents on the phenyl rings.
  • 4-[5-(3-Chloro-4-fluorophenyl)-2-(trifluoromethyl)-1,3-oxazol-4-yl]benzenesulfonamide
    • Contains multiple fluorine atoms and exhibits potential for enhanced biological activity.

Uniqueness

The uniqueness of 2-((2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)thio)acetamide lies in its specific combination of fluorinated phenyl groups and a thioacetamide moiety, which may confer distinct pharmacological properties compared to other similar compounds. This structural configuration may enhance its solubility and bioavailability, making it a noteworthy candidate for further research in drug development.

XLogP3

3.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

410.02065554 g/mol

Monoisotopic Mass

410.02065554 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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